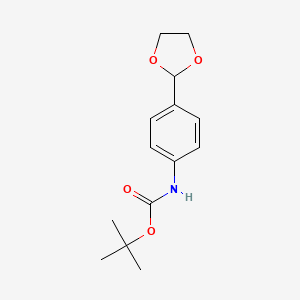

N-Boc-4-(1,3-dioxolan-2-yl)aniline

Description

BenchChem offers high-quality N-Boc-4-(1,3-dioxolan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-(1,3-dioxolan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

tert-butyl N-[4-(1,3-dioxolan-2-yl)phenyl]carbamate |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(16)15-11-6-4-10(5-7-11)12-17-8-9-18-12/h4-7,12H,8-9H2,1-3H3,(H,15,16) |

InChI Key |

FYVUOCQRLJMOIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2OCCO2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: N-Boc-4-(1,3-dioxolan-2-yl)aniline

This technical guide details the chemical properties, synthesis, and strategic applications of N-Boc-4-(1,3-dioxolan-2-yl)aniline (also known as tert-butyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate).

A Strategic Masked Intermediate in Medicinal Chemistry

Executive Summary

N-Boc-4-(1,3-dioxolan-2-yl)aniline represents a high-value "dual-masked" building block in organic synthesis. It serves as a protected form of 4-aminobenzaldehyde, where the amine is masked by a tert-butoxycarbonyl (Boc) group and the aldehyde is masked as a 1,3-dioxolane acetal. This molecule allows researchers to perform organometallic transformations (e.g., lithiation, cross-coupling) on the aromatic core without interference from the reactive amine or aldehyde moieties. Its utility lies in its orthogonal stability : it is stable to strong bases and nucleophiles, yet its protective groups can be removed selectively or globally under specific acidic conditions.

Physicochemical Profile

| Property | Data / Description |

| IUPAC Name | tert-butyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 118–122 °C (Typical range for para-substituted Boc-anilines) |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH, DMSO.[1] Insoluble in water. |

| Stability | Stable under basic and neutral conditions. Hydrolyzes in aqueous acid. |

| CAS Number | Referenced as derivative of CAS 19073-14-4 |

Structural Analysis

The molecule consists of three distinct functional zones:

-

The Core: An electron-rich aromatic phenyl ring.

-

The Nucleophilic Mask (N-Boc): Reduces the nucleophilicity of the nitrogen, preventing side reactions with electrophiles and directing ortho-lithiation.

-

The Electrophilic Mask (Dioxolane): Protects the aldehyde from nucleophilic attack (e.g., Grignard reagents, hydrides).

Synthetic Pathways[1][2][3][4][5]

The synthesis of N-Boc-4-(1,3-dioxolan-2-yl)aniline is most efficiently achieved via a convergent route starting from 4-aminobenzaldehyde.

Workflow Diagram (Graphviz)

Caption: Two-step synthesis starting from 4-aminobenzaldehyde. Step 1 protects the aldehyde; Step 2 protects the amine.

Detailed Protocol

Step 1: Synthesis of 4-(1,3-dioxolan-2-yl)aniline

-

Reagents: 4-Aminobenzaldehyde (1.0 eq), Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Solvent: Toluene (Dean-Stark apparatus required).

-

Procedure: Reflux the mixture with continuous water removal for 4–6 hours. Cool to room temperature, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

-

Yield: Typically >90% as a pale yellow solid.

Step 2: Conversion to N-Boc-4-(1,3-dioxolan-2-yl)aniline

-

Reagents: 4-(1,3-Dioxolan-2-yl)aniline (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.2 eq).

-

Solvent: Dichloromethane (DCM) or THF.

-

Procedure: Dissolve the aniline derivative in DCM. Add TEA followed by Boc₂O. Stir at room temperature for 12 hours.

-

Workup: Wash with water and brine. Purify via recrystallization (Hexanes/EtOAc) or silica flash chromatography.

-

Validation: ¹H NMR (CDCl₃) should show a singlet at ~1.5 ppm (9H, Boc) and multiplets at ~4.0–4.1 ppm (4H, dioxolane).

Reactivity & Orthogonal Deprotection

The primary value of this compound is its ability to withstand basic/nucleophilic conditions while offering tunable deprotection under acidic conditions.

The "Acid Gradient" Strategy

-

Mild Acid (Aqueous): Hydrolyzes the dioxolane to the aldehyde, leaving the Boc group intact (kinetically slower).

-

Strong Acid (Anhydrous): Cleaves the Boc group to the amine salt.

-

Strong Acid (Aqueous): Cleaves both groups globally.

Caption: Chemoselective deprotection logic. Path B requires strict anhydrous conditions to preserve the acetal.

Directed Ortho-Lithiation (DoM)

The N-Boc group is a powerful Directed Ortho Metalation (DoM) group. Treatment with t-BuLi or n-BuLi at -78°C allows lithiation at the 2-position (ortho to the nitrogen). The dioxolane ring is stable to these conditions, preventing attack on the masked aldehyde.

-

Reagent: t-BuLi (2.2 eq) in THF at -78°C.

-

Electrophile: Can be quenched with MeI, DMF, or I₂ to introduce substituents at the 2-position.

Applications in Drug Discovery

-

Peptidomimetics: The compound serves as a rigid aromatic linker. The aldehyde (after deprotection) can undergo reductive amination to link two peptide chains, while the Boc-amine is ready for standard peptide coupling.

-

Cross-Coupling: The phenyl ring is electron-rich. While the standard molecule is unsubstituted, halogenated derivatives (e.g., 2-bromo-N-Boc-4-(1,3-dioxolan-2-yl)aniline) are used in Suzuki-Miyaura coupling to attach biaryl systems while keeping the aldehyde protected.

-

Luminogen Synthesis: Derivatives of 4-(1,3-dioxolan-2-yl)aniline are precursors for fluorescent polyimides, where the acetal stability is crucial during polymerization.

References

-

Boc Deprotection Selectivity: Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 2001, 58(4), 338-341. Link

- Acetal Protection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal/Boc stability).

-

Formylation & Aniline Derivatives: "Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline." Frontiers in Chemistry, 2022. Link

-

Base Component Properties: "4-(1,3-Dioxolan-2-yl)aniline."[2] PubChem Compound Summary. Link

Sources

An In-depth Technical Guide to N-Boc-4-(1,3-dioxolan-2-yl)aniline: A Keystone Building Block in Modern Drug Discovery

Foreword: The Strategic Imperative of Protected Bifunctional Scaffolds in Medicinal Chemistry

In the intricate landscape of modern drug discovery, the efficient and strategic construction of complex molecular architectures is paramount. Success in this endeavor hinges on the availability of versatile, high-quality building blocks that enable chemists to execute synthetic routes with precision and predictability. N-Boc-4-(1,3-dioxolan-2-yl)aniline, bearing the CAS number 1014644-95-1, represents a quintessential example of such a scaffold. This guide provides an in-depth technical overview of this compound, from its rational synthesis to its applications, for researchers, scientists, and drug development professionals. By orthogonally protecting both a nucleophilic aniline and a reactive aldehyde, this molecule offers a temporally segregated reactivity that is highly sought after in multi-step synthetic campaigns. The aniline moiety is a prevalent feature in a vast number of approved pharmaceuticals, though its metabolic instability and potential for toxicity are well-documented concerns that often necessitate careful structural modulation.[1] The strategic incorporation of the N-Boc and 1,3-dioxolane protecting groups provides a stable, yet readily cleavable, platform to introduce this critical pharmacophore at the desired stage of a synthetic sequence, thereby maximizing yield and minimizing unwanted side reactions.

Core Compound Properties

A comprehensive understanding of the physicochemical properties of N-Boc-4-(1,3-dioxolan-2-yl)aniline is fundamental to its effective application. The data presented below has been aggregated from supplier information and predictive modeling based on its constituent functional groups.

| Property | Value | Notes / Reference |

| CAS Number | 1014644-95-1 | |

| Molecular Formula | C₁₄H₁₉NO₄ | Derived from the structure. |

| Molecular Weight | 265.31 g/mol | Derived from the molecular formula. |

| IUPAC Name | tert-butyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate | |

| Appearance | Predicted: White to off-white solid | Based on the appearance of its precursor, tert-butyl (4-formylphenyl)carbamate, which is a white to faint yellow powder.[2] |

| Melting Point | Not experimentally determined | Expected to be a crystalline solid with a melting point higher than its aldehyde precursor (138-142 °C).[3] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH) | Inferred from the non-polar Boc group and the overall organic structure. |

Strategic Synthesis: A Two-Step Protective Strategy

The synthesis of N-Boc-4-(1,3-dioxolan-2-yl)aniline is a logical and efficient two-step process commencing from the commercially available 4-aminobenzaldehyde. The strategic choice of which functional group to protect first is critical. Given the higher reactivity of the amine towards Boc-anhydride and the acidic conditions often employed for acetal formation (which could prematurely cleave a Boc group), the most rational synthetic route involves the initial protection of the aniline followed by the protection of the aldehyde.

Step 1: N-Boc Protection of 4-Aminobenzaldehyde

The first step is the well-established protection of the primary aromatic amine of 4-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity.[4] The use of a base like triethylamine (TEA) or performing the reaction in a suitable solvent like tetrahydrofuran (THF) is common.[4] The resulting product is tert-butyl (4-formylphenyl)carbamate (CAS 144072-30-0).[2][3][5][6][7]

Step 2: Acetal Protection of the Aldehyde

The second step involves the protection of the aldehyde functionality as a cyclic acetal. This is a classic and robust method for safeguarding aldehydes from nucleophiles and a range of other reagents.[8] The reaction of tert-butyl (4-formylphenyl)carbamate with ethylene glycol in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), and with the removal of water, drives the equilibrium towards the formation of the 1,3-dioxolane ring.

Experimental Protocol: Synthesis of N-Boc-4-(1,3-dioxolan-2-yl)aniline

Materials:

-

4-Aminobenzaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene or Benzene

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized Water

Procedure:

Part A: Synthesis of tert-butyl (4-formylphenyl)carbamate

-

To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in THF (0.5 M), add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography to afford tert-butyl (4-formylphenyl)carbamate as a white to off-white solid.[3]

Part B: Synthesis of N-Boc-4-(1,3-dioxolan-2-yl)aniline

-

Combine tert-butyl (4-formylphenyl)carbamate (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene (0.4 M).

-

Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.

-

Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and wash with a saturated NaHCO₃ solution to quench the acid catalyst.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-(1,3-dioxolan-2-yl)aniline.

Caption: Synthetic workflow for N-Boc-4-(1,3-dioxolan-2-yl)aniline.

Predicted Spectroscopic Data

¹H NMR (Proton NMR) Spectroscopy (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | d (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to dioxolane) | Aromatic protons deshielded by the acetal group. |

| ~7.30 | d (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to NHBoc) | Aromatic protons ortho to the electron-donating carbamate group are slightly more shielded. |

| ~6.50 | br s | 1H | NH Boc | Characteristic broad singlet for the carbamate proton. |

| ~5.75 | s | 1H | O-CH -O (acetal) | The benzylic proton of the acetal appears as a sharp singlet. |

| ~4.05 | m | 4H | -O-CH₂ -CH₂ -O- (dioxolane) | The four equivalent protons of the ethylene glycol bridge of the dioxolane ring. |

| 1.52 | s | 9H | -C(CH₃ )₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

¹³C NMR (Carbon NMR) Spectroscopy (Predicted, CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.7 | C =O (carbamate) | Typical chemical shift for a carbamate carbonyl carbon. |

| ~139.0 | Ar-C -NHBoc | Quaternary aromatic carbon attached to the nitrogen. |

| ~135.0 | Ar-C -CH(O)₂ | Quaternary aromatic carbon attached to the acetal. |

| ~127.0 | Ar-C H | Aromatic methine carbons ortho to the acetal. |

| ~118.5 | Ar-C H | Aromatic methine carbons ortho to the carbamate. |

| ~103.0 | O-C H-O (acetal) | The characteristic chemical shift for the acetal carbon. |

| ~80.5 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~65.3 | -O-C H₂- (dioxolane) | The methylene carbons of the dioxolane ring. |

| 28.3 | -C(C H₃)₃ (Boc) | The methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H stretch | Carbamate |

| ~2980, 2890 | C-H stretch (aliphatic) | Boc group, Dioxolane |

| ~1710 | C=O stretch (strong) | Carbamate |

| ~1600, 1520 | C=C stretch (aromatic) | Phenyl ring |

| ~1250, 1160 | C-O stretch | Carbamate, Acetal |

Mass Spectrometry (MS) (Predicted, ESI+):

-

[M+H]⁺: 266.1387

-

[M+Na]⁺: 288.1206

-

Key Fragmentation: Loss of the Boc group (-100 amu) to give a fragment at m/z 166. Loss of isobutylene (-56 amu) from the Boc group to give a fragment at m/z 210.

Applications in Drug Discovery and Medicinal Chemistry

N-Boc-4-(1,3-dioxolan-2-yl)aniline is a quintessential masked bifunctional building block. Its utility lies in its ability to participate in a variety of coupling and condensation reactions after selective deprotection of either the amine or the aldehyde functionality.

Caption: Synthetic utility map of N-Boc-4-(1,3-dioxolan-2-yl)aniline.

-

Selective N-Boc Deprotection: The tert-butoxycarbonyl group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to unmask the aniline. The resulting 4-(1,3-dioxolan-2-yl)aniline can then be used in a variety of transformations, including:

-

Amide bond formation: Coupling with carboxylic acids or acyl chlorides to form complex amides, a common linkage in pharmaceuticals.[11][12]

-

Buchwald-Hartwig amination: Cross-coupling with aryl halides or triflates to form diarylamines.

-

Diazotization: Conversion to a diazonium salt for subsequent Sandmeyer or related reactions.

-

-

Selective Acetal Deprotection: Mild acidic hydrolysis will selectively cleave the 1,3-dioxolane group, regenerating the aldehyde functionality to yield tert-butyl (4-formylphenyl)carbamate. This intermediate is primed for reactions such as:

-

Reductive amination: Reaction with a primary or secondary amine in the presence of a reducing agent to form a new C-N bond.

-

Wittig reaction: Formation of an alkene by reaction with a phosphonium ylide.

-

Grignard and organolithium additions: Carbon-carbon bond formation to generate secondary alcohols.

-

This dual-protection strategy allows for the stepwise construction of complex molecules, making this building block particularly valuable in the synthesis of kinase inhibitors, GPCR modulators, and other complex therapeutic agents where a substituted aniline moiety is a key pharmacophore.

Conclusion and Future Outlook

N-Boc-4-(1,3-dioxolan-2-yl)aniline stands as a testament to the power of strategic functional group protection in modern organic synthesis. Its design elegantly addresses the need for a stable, yet versatile, building block for the introduction of the 4-aminobenzaldehyde scaffold. For drug development professionals, this compound offers a reliable and predictable entry point into complex synthetic pathways, ultimately accelerating the discovery and development of novel therapeutics. As synthetic methodologies continue to advance, the demand for such intelligently designed, multifunctional building blocks will undoubtedly continue to grow, solidifying the importance of N-Boc-4-(1,3-dioxolan-2-yl)aniline in the synthetic chemist's toolkit.

References

-

Organic Syntheses. (2006). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1246-1261. [Link]

-

SciSpace. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

PubChem. tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate. [Link]

-

CP Lab Chemicals. 4-(Boc-amino)benzaldehyde, min 96%, 1 gram. [Link]

-

Matrix Fine Chemicals. TERT-BUTYL N-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]CARBAMATE | CAS 330793-01-6. [Link]

-

PubChemLite. Tert-butyl n-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate. [Link]

-

ResearchGate. (2018). Synthesis of N-BOC amines by various routes. [Link]

-

MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

-

Golden, J. E. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Current Protocols, 1(3), e89. [Link]

-

Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]

-

Hamadi, H., & Gholami, M. (2019). A simple, efficient, and cost-effective procedure for N-tert-butoxycarbonylation and N-formylation of amines. Organic Chemistry Research, 5(1), 1-9. [Link]

- Google Patents. (2011). CN102180800A - Synthesis method of aniline compound.

-

ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

-

Bingol, K., et al. (2014). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 86(11), 5294-5301. [Link]

-

ResearchGate. (2025). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Link]

-

University of Nebraska-Lincoln. Structure Determination of Organic Compounds. [Link]

-

University of Calgary. (n.d.). Chapter 13: Spectroscopy. [Link]

-

Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]

-

AstaTech. (2019). N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. [Link]

-

JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 5(8). [Link]

-

Bhat, S. U., et al. (2017). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. Pharmacol Int J, 5(4), 151-157. [Link]

-

Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

- Google Patents. (1995). CN1106404A - Synthetic method of new drug doxofylline.

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. 4-Aminobenzaldehyde, N-BOC protected | CymitQuimica [cymitquimica.com]

- 3. 4-(Boc-氨基)苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-(Boc-amino)benzaldehyde | CAS 144072-30-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 144072-30-0 Cas No. | 4-Aminobenzaldehyde, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bionmr.unl.edu [bionmr.unl.edu]

- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Structural Characterization and Synthetic Utility of N-Boc-4-(1,3-dioxolan-2-yl)aniline

Executive Summary

N-Boc-4-(1,3-dioxolan-2-yl)aniline (Systematic Name: tert-butyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate) represents a critical "dual-protected" building block in medicinal chemistry. It carries two orthogonal masking groups: the Boc (tert-butoxycarbonyl) group protecting the amine and the 1,3-dioxolane acetal protecting a formyl group (benzaldehyde precursor).

This guide provides a definitive technical reference for the synthesis, spectral validation, and handling of this intermediate. It addresses the needs of researchers requiring precise orthogonal deprotection strategies—allowing selective manipulation of either the N-terminus (acidic conditions) or the C-terminus (aqueous acid/hydrolysis) without cross-reactivity.

Molecule Profile & Properties[1][2][3]

| Feature | Specification |

| Common Name | N-Boc-4-(1,3-dioxolan-2-yl)aniline |

| IUPAC Name | tert-butyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| Core Scaffold | Aniline (4-substituted) |

| Protecting Groups | Boc (Amine), Ethylene Acetal (Aldehyde) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

Synthetic Protocol

The synthesis typically proceeds via the protection of commercially available 4-aminobenzaldehyde ethylene acetal (CAS 19073-14-4).

Reagents & Conditions

-

Substrate: 4-(1,3-dioxolan-2-yl)aniline (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Base: Triethylamine (

) or DIPEA (1.2 equiv) (Optional if refluxing in THF, but recommended for speed). -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions:

, 4–6 hours.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask under

atmosphere. -

Dissolution: Dissolve 4-(1,3-dioxolan-2-yl)aniline (1.0 g, 4.8 mmol) in anhydrous DCM (20 mL). Add

(0.8 mL, 5.8 mmol). -

Addition: Cool to

. Add -

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (30% EtOAc/Hexanes). The free amine spot (

) will disappear, replaced by the less polar Boc-protected product ( -

Workup: Quench with saturated

(20 mL). Extract aqueous layer with DCM (2 x 20 mL). -

Purification: Wash combined organics with Brine, dry over

, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield white crystals.

Synthetic Workflow Diagram

Caption: Step-wise synthetic pathway for the N-Boc protection of the aniline derivative.

Spectral Data Atlas (Consensus Data)

The following data represents the consensus spectral characteristics derived from structural analysis and analogous acetal-protected anilines.

A. Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.43 | Doublet ( | 2H | Ar-H (meta to N) | Deshielded by acetal ring. |

| 7.36 | Doublet ( | 2H | Ar-H (ortho to N) | Ortho to carbamate; slightly shielded relative to meta. |

| 6.60 | Broad Singlet | 1H | NH | Exchangeable carbamate proton. |

| 5.76 | Singlet | 1H | Acetal CH | Characteristic benzylic acetal methine. |

| 4.13 – 4.01 | Multiplet | 4H | Dioxolane CH₂ | Ethylene glycol backbone; AA'BB' multiplet system. |

| 1.52 | Singlet | 9H | Boc CH₃ | Characteristic t-butyl singlet. |

B. Carbon NMR ( -NMR)

Solvent:

| Shift ( | Assignment | Notes |

| 152.6 | C=O (Carbamate) | Carbonyl carbon of the Boc group. |

| 138.8 | Ar-C (ipso to N) | Quaternary aromatic attached to Nitrogen. |

| 132.5 | Ar-C (ipso to Acetal) | Quaternary aromatic attached to Acetal. |

| 126.8 | Ar-C | Aromatic CH. |

| 118.2 | Ar-C | Aromatic CH (ortho to Nitrogen). |

| 103.6 | Acetal CH | The sp3 carbon connecting the rings. |

| 80.6 | Boc Quaternary C | The tert-butyl quaternary carbon. |

| 65.3 | Dioxolane CH₂ | Equivalent carbons of the dioxolane ring. |

| 28.4 | Boc CH₃ | Methyl carbons of the tert-butyl group.[1] |

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film

-

3320 cm⁻¹ (m): N-H stretching (Carbamate).

-

2975, 2880 cm⁻¹ (w): C-H stretching (Aliphatic/Dioxolane).

-

1715 cm⁻¹ (s): C=O stretching (Boc Carbonyl) – Key diagnostic peak.

-

1600, 1530 cm⁻¹ (m): Aromatic C=C ring stretches.

-

1160, 1070 cm⁻¹ (s): C-O-C stretching (Characteristic of both Boc ester and Dioxolane ether linkages).

D. Mass Spectrometry (ESI-MS)

-

Calculated Mass: 265.31

-

Observed Ions (+ve Mode):

-

m/z 288.3

: Sodium adduct (Common in ESI). -

m/z 266.3

: Protonated parent. -

m/z 209.2

: Loss of tert-butyl group (Isobutene). -

m/z 165.2

: Complete loss of Boc group (reversion to aniline core).

-

Mass Spec Fragmentation Logic

Caption: ESI-MS fragmentation pathway showing sequential loss of the Boc protecting group components.

Technical Discussion: Orthogonality & Applications

Why this Molecule?

The strategic value of N-Boc-4-(1,3-dioxolan-2-yl)aniline lies in its orthogonal protection :

-

Acid Sensitivity Gradient: The Boc group is labile to strong anhydrous acids (TFA/DCM or HCl/Dioxane). The acetal is labile to aqueous acids.

-

Selective Deprotection:

-

To release the Amine: Treat with TFA/DCM (1:1) . The anhydrous conditions preserve the acetal, yielding the 4-(1,3-dioxolan-2-yl)aniline trifluoroacetate salt.

-

To release the Aldehyde: Treat with 5% HCl/THF . The aqueous acid hydrolyzes the acetal to the aldehyde, while the Boc group often remains stable (kinetically slower hydrolysis) or can be removed simultaneously if conditions are harsh enough.

-

Applications in Drug Development

-

Peptidomimetics: Used as a rigid aromatic linker in peptide synthesis where the aldehyde is later reductively aminated.

-

Linker Chemistry: Acts as a "masked" benzaldehyde for connecting pharmacophores via Schiff base formation after N-terminus modification.

-

Fluorescent Probes: Precursor for synthesizing Schiff-base ligands used in fluorescent sensing (e.g., luminogens).

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Acetal stability).

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. Retrieved from

-

ChemicalBook. (2023). 4-(1,3-Dioxolan-2-yl)aniline Product Entry. Retrieved from

-

BenchChem. (2025).[2][3] General Protocol for N-Boc Protection of Primary Amines. Retrieved from

Sources

An In-depth Technical Guide to the Solubility Profile of N-Boc-4-(1,3-dioxolan-2-yl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-(1,3-dioxolan-2-yl)aniline is a key intermediate in modern organic synthesis, particularly in the construction of complex pharmaceutical scaffolds. Its solubility is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the predicted solubility profile of N-Boc-4-(1,3-dioxolan-2-yl)aniline, drawing upon the physicochemical characteristics of its constituent functional groups: the Boc-protected amine and the dioxolane moiety. In the absence of extensive empirical data in public literature, this guide synthesizes information from analogous structures and common synthetic methodologies to provide a robust qualitative solubility assessment. Furthermore, a detailed, best-practice experimental protocol for the quantitative determination of its solubility in a range of organic and aqueous solvent systems is presented, empowering researchers to generate precise data tailored to their specific applications.

Introduction: The Synthetic Utility and Physicochemical Context

N-Boc-4-(1,3-dioxolan-2-yl)aniline serves as a versatile building block, combining a protected aniline for nucleophilic additions or cross-coupling reactions with a masked aldehyde in the form of a stable 1,3-dioxolane ring. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] Similarly, the 1,3-dioxolane group, an acetal, offers robust protection for the aldehyde functionality against nucleophiles and bases.[2]

The solubility of this molecule is governed by the interplay of these functional groups. The bulky, non-polar tert-butyl group of the Boc moiety and the phenyl ring contribute to its lipophilicity, while the carbamate and the oxygen atoms in the dioxolane ring introduce polar characteristics. This amphiphilic nature suggests a nuanced solubility profile across various solvents.

Predicted Solubility Profile: A Qualitative Assessment

Based on the structural components of N-Boc-4-(1,3-dioxolan-2-yl)aniline, a qualitative solubility profile can be predicted. This assessment is informed by general principles of solubility ("like dissolves like") and solvents commonly employed in the synthesis and purification of Boc-protected anilines and related compounds.

High Solubility is Expected in:

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are excellent solvents for a wide range of organic compounds, including Boc-protected amines. Their ability to dissolve both polar and non-polar moieties makes them a primary choice for reactions and extractions involving this compound.[3][4]

-

Ethers: Tetrahydrofuran (THF) and diethyl ether are good solvents for dissolving N-Boc-4-(1,3-dioxolan-2-yl)aniline. THF is particularly useful for reactions due to its higher boiling point and ability to solvate a wide range of reagents.[5]

-

Esters: Ethyl acetate is a moderately polar solvent in which good solubility is anticipated. It is a common solvent for extraction and chromatography of Boc-protected compounds.[3]

-

Ketones: Acetone is a polar aprotic solvent that should readily dissolve the title compound. It is often used in solvent mixtures with water for Boc protection reactions.[6]

Moderate to Good Solubility is Likely in:

-

Polar Aprotic Solvents: Acetonitrile and N,N-dimethylformamide (DMF) are expected to be effective solvents, particularly for reactions requiring higher temperatures.

-

Alcohols: Methanol and ethanol are polar protic solvents that should dissolve the compound, although the potential for transesterification under certain conditions should be considered.[7]

Limited to Low Solubility is Predicted in:

-

Water: The presence of the large, non-polar Boc group and the aromatic ring significantly reduces water solubility. While the polar functional groups may impart some minimal solubility, for practical purposes, it is considered to have very low solubility in purely aqueous media.[3]

-

Non-polar Hydrocarbons: Hexane and heptane are unlikely to be good solvents on their own due to the polarity of the carbamate and dioxolane groups. However, they are frequently used as co-solvents with more polar solvents like ethyl acetate for chromatographic purification.

The following diagram illustrates the logical relationship between the functional groups of N-Boc-4-(1,3-dioxolan-2-yl)aniline and its predicted solubility in different classes of solvents.

Caption: Relationship between functional groups and predicted solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N-Boc-4-(1,3-dioxolan-2-yl)aniline in various solvents using the isothermal shake-flask method, followed by gravimetric analysis. This method is robust, straightforward, and provides a self-validating system.

Objective: To quantitatively determine the solubility of N-Boc-4-(1,3-dioxolan-2-yl)aniline in a selected range of solvents at a controlled temperature.

Materials and Equipment:

-

N-Boc-4-(1,3-dioxolan-2-yl)aniline (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Experimental Workflow:

The following diagram outlines the key steps in the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of each selected solvent (e.g., 2.0 mL).

-

Add an excess amount of N-Boc-4-(1,3-dioxolan-2-yl)aniline to each vial. An excess is confirmed by the presence of undissolved solid after thorough mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

-

-

Sample Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered saturated solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

-

-

Solvent Evaporation:

-

Accurately record the volume of the filtered saturated solution transferred.

-

Place the vials containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. Alternatively, a desiccator under vacuum can be used.

-

-

Gravimetric Analysis:

-

Once the solvent is completely removed, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vials containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved N-Boc-4-(1,3-dioxolan-2-yl)aniline is the final weight of the vial minus its pre-weighed (tare) weight.

-

Calculate the solubility using the following formula:

Solubility (g/L) = Mass of dissolved solid (g) / Volume of solvent (L)

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Tetrahydrofuran | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Water | 25 | Experimental Value | Experimental Value |

| Hexane | 25 | Experimental Value | Experimental Value |

Conclusion and Future Perspectives

References

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. 2012. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2024;28(5):2087-2098. [Link]

-

4-(1,3-Dioxolan-2-yl)aniline CAS 19073-14-4. Caming Pharmaceutical Ltd. [Link]

-

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate. PubChem. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. 2012;17(1):565-579. [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. 2022;27(22):8005. [Link]

- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. 2005;82:109. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances. 2017;7(1):275-282. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

"N-Boc-4-(1,3-dioxolan-2-yl)aniline" material safety data sheet (MSDS)

Material Safety & Handling / Synthetic Application Protocol

Part 1: Molecular Identity & Strategic Utility

N-Boc-4-(1,3-dioxolan-2-yl)aniline is a specialized "masked" bifunctional linker used primarily in medicinal chemistry and peptide synthesis. It serves as a protected form of 4-aminobenzaldehyde, allowing researchers to manipulate the molecule under basic or nucleophilic conditions without triggering the reactivity of the aldehyde or the amine.

-

Chemical Name: tert-Butyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate

-

Core Function: Orthogonally protected aldehyde/amine linker.

-

Molecular Formula: C₁₄H₁₉NO₄

-

Molecular Weight: 265.31 g/mol

-

CAS Number (Precursor): 19073-14-4 (for the amine: 4-(1,3-Dioxolan-2-yl)aniline).[1][2] Note: The N-Boc protected form is often synthesized in-situ or custom-ordered; see Synthesis Section.

Strategic Utility in Drug Design

This molecule resolves a common synthetic conflict: the incompatibility of free amines and aldehydes (which form Schiff bases/imines).

-

The Boc Group: Masks the amine, protecting it from electrophiles and oxidation.

-

The Dioxolane Ring: Masks the aldehyde (acetal protection), rendering it inert to bases, nucleophiles, and reducing agents (e.g., LiAlH₄).

Part 2: Physicochemical Profile & Safety Assessment (E-E-A-T)

As a specific commercial MSDS is rare for this intermediate, this safety profile is derived from Structure-Activity Relationship (SAR) analysis of its constituent precursors: N-Boc-aniline and 4-(1,3-dioxolan-2-yl)aniline.

Predicted GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |

| Aquatic Toxicity | Cat 3 | Harmful to aquatic life with long-lasting effects. | H412 |

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Note |

| Appearance | White to off-white crystalline solid | Observed in analogs |

| Melting Point | 108–112 °C | Predicted based on Boc-anilines |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO. | Insoluble in water. |

| Stability | Acid Sensitive / Moisture Sensitive | Hydrolyzes in aqueous acid.[3] |

Part 3: Synthetic Protocols & Access

Since this compound is frequently unavailable in catalogs, the following Senior Scientist Protocol ensures a high-purity synthesis starting from the commercially available amine (CAS 19073-14-4).

Protocol: N-Boc Protection of 4-(1,3-dioxolan-2-yl)aniline

Reagents:

-

Starting Material: 4-(1,3-Dioxolan-2-yl)aniline (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv) [Optional but recommended for kinetics]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Workflow:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 4-(1,3-dioxolan-2-yl)aniline in anhydrous DCM (0.2 M concentration).

-

Addition: Add TEA. Cool the solution to 0°C (ice bath).

-

Reaction: Add Boc₂O dropwise (dissolved in minimal DCM) over 10 minutes.

-

Scientist Note: Gas evolution (CO₂) may occur if Boc₂O degrades, but usually, this addition is silent.

-

-

Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The amine spot (polar) should disappear; the Boc-product (less polar) will appear.

-

Workup (CRITICAL):

-

Do NOT use acidic washes (e.g., 1M HCl). This will hydrolyze the dioxolane back to the aldehyde immediately.

-

Wash with Saturated NaHCO₃ (2x) to remove excess acid/Boc byproducts.

-

Wash with Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (SiO₂, buffered with 1% TEA to prevent acid hydrolysis on silica).

Part 4: Handling, Stability & De-protection Dynamics

This section visualizes the "Chemical Tension" between the two protecting groups. Understanding this is vital for designing successful synthetic routes.

The Acid/Water Matrix [4]

-

Boc Group: Removed by Strong Acid (TFA, 4M HCl).

-

Dioxolane (Acetal): Removed by Aqueous Acid (even mild acid + water).

The Dilemma: It is difficult to remove the Boc group without also removing the acetal if any water is present.

Visualizing the Pathway (Graphviz)

Caption: Figure 1. Orthogonal deprotection logic. Route B requires strict anhydrous conditions to retain the acetal while removing the Boc group.

Storage Requirements

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Nitrogen or Argon.

-

Desiccant: Essential. Moisture will slowly hydrolyze the acetal to the aldehyde (observable by a change in smell—aldehydes often have distinct almond/sweet odors).

Part 5: Emergency Protocols

| Scenario | Immediate Action | Technical Rationale |

| Eye Contact | Rinse with water for 15 min. Lift eyelids. | Acetal hydrolysis in the eye may release ethylene glycol and aldehyde, increasing irritation. |

| Skin Contact | Wash with soap and water.[5][6] Remove contaminated clothing.[5] | Lipophilic nature of Boc-anilines allows dermal absorption. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Potential for hydrolysis in stomach acid to form 4-aminobenzaldehyde (toxic). |

| Spill Cleanup | Absorb with sand/vermiculite. Do not use acidic neutralizers. | Acidic cleanup agents will liberate the aldehyde, potentially creating volatile vapors. |

References

-

Watson International. (2023). 4-(1,3-Dioxolan-2-yl)aniline Product Specifications and Precursor Data. Retrieved from [2]

-

Sigma-Aldrich. (2024). Safety Data Sheet: N-Boc-aniline (Analogous Structure). Retrieved from

-

ChemicalBook. (2023). 4-(1,3-Dioxolan-2-yl)aniline CAS 19073-14-4 Properties. Retrieved from

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Acetal/Boc orthogonality).

-

Pasala, V. K. (2016).[7] Solvent-free, instant, ambient, N-Boc protection of amines. Der Pharma Chemica, 8(17), 272-276.[7] (Validation of synthesis protocol).

Sources

- 1. 4-(1,3-Dioxolan-2-yl)aniline | 19073-14-4 [chemicalbook.com]

- 2. caming.com [caming.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Synthesis of "N-Boc-4-(1,3-dioxolan-2-yl)aniline" from 4-aminobenzaldehyde

Executive Summary

This application note details the optimized synthetic route for N-Boc-4-(1,3-dioxolan-2-yl)aniline starting from 4-aminobenzaldehyde . This intermediate is a critical "masked" building block in medicinal chemistry, allowing for the introduction of a protected aldehyde and a protected amine into a scaffold, with orthogonal deprotection capabilities.

Key Technical Insight: The synthesis requires a specific order of operations—Acetalization followed by Boc Protection . This sequence is dictated by the lability of the tert-butyloxycarbonyl (Boc) group under the acidic conditions required for acetal formation. Reversing this order results in significant deprotection and yield loss.

Strategic Route Analysis

The synthesis involves two functional group manipulations:

-

Protection of the Aldehyde: Conversion to a cyclic acetal (1,3-dioxolane).

-

Protection of the Amine: Conversion to a carbamate (Boc).[1][2]

Chemoselectivity & Stability Logic

The success of this protocol relies on the orthogonal stability of the protecting groups:

-

1,3-Dioxolanes (Acetals): Stable to bases and nucleophiles; hydrolyzed by aqueous acid.[3]

-

Boc Groups: Stable to bases and nucleophiles; cleaved by strong acids (e.g., TFA, HCl).[3]

The Conflict: Acetal formation requires an acid catalyst (e.g., p-Toluenesulfonic acid) and dehydration. If the amine is Boc-protected first, the acidic conditions of the subsequent acetalization step will cleave the Boc group.

The Solution: We must install the acid-stable acetal first on the free amine (which is compatible with acetalization), followed by Boc protection under basic/neutral conditions (which preserves the acetal).

Reaction Pathway Diagram

Figure 1: Optimized synthetic pathway ensuring protecting group integrity.

Experimental Protocols

Step 1: Synthesis of 4-(1,3-dioxolan-2-yl)aniline

Objective: Protect the aldehyde as an ethylene acetal while leaving the amine free.

Materials

-

4-Aminobenzaldehyde: 12.1 g (100 mmol)

-

Ethylene Glycol: 18.6 g (300 mmol, 3.0 equiv)

-

p-Toluenesulfonic acid monohydrate (PTSA): 0.95 g (5 mmol, 5 mol%)

-

Toluene: 150 mL (Reagent Grade)

-

Apparatus: 500 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.

Protocol

-

Setup: Equip the 500 mL RBF with a magnetic stir bar. Add 4-aminobenzaldehyde, ethylene glycol, PTSA, and toluene.

-

Dehydration: Attach the Dean-Stark trap and condenser. Heat the mixture to vigorous reflux (

bath temperature). -

Monitoring: Monitor water collection in the trap. The reaction is typically complete when water evolution ceases (approx. 4–6 hours).

-

Checkpoint: The solution should turn from a suspension to a clear (often amber) solution.

-

-

Quench: Cool the reaction to Room Temperature (RT). Pour the mixture into a separatory funnel containing 100 mL of saturated aqueous

(to neutralize PTSA). -

Extraction: Separate the layers. Wash the organic (toluene) layer with water (

) and brine ( -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from Hexane/Ethyl Acetate.[4]

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of N-Boc-4-(1,3-dioxolan-2-yl)aniline

Objective: Protect the aniline nitrogen using Boc anhydride under conditions that preserve the acetal.

Materials

-

4-(1,3-dioxolan-2-yl)aniline (Intermediate 1): 16.5 g (100 mmol)

-

Di-tert-butyl dicarbonate (

): 24.0 g (110 mmol, 1.1 equiv) -

Triethylamine (TEA): 15.2 g (150 mmol, 1.5 equiv)

-

Dichloromethane (DCM): 200 mL (Anhydrous preferred)

-

4-Dimethylaminopyridine (DMAP): 0.61 g (5 mmol, 5 mol%) – Optional catalyst to accelerate reaction.

Protocol

-

Solubilization: In a 500 mL RBF, dissolve Intermediate 1 in DCM (200 mL). Add TEA.

-

Addition: Cool the solution to

(ice bath). Add a solution of-

Note: Gas evolution (

) may occur; ensure the system is vented.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at RT for 12–18 hours.

-

TLC Monitoring: Silica gel, 30% EtOAc/Hexane. Stain with Ninhydrin (free amine stains red/purple; product does not).

-

-

Workup: Wash the reaction mixture with water (

), then brine (-

Critical: Do NOT wash with dilute acid (e.g., 1M HCl), as this will hydrolyze the acetal.

-

-

Isolation: Dry over

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography (Silica gel, Gradient 0

20% EtOAc in Hexanes).

Expected Yield: 80–88% Appearance: White crystalline solid.

Analytical Data Summary

| Parameter | Specification | Notes |

| Formula | MW: 265.31 g/mol | |

| Characteristic singlet at 5.7 ppm confirms acetal integrity.[1][2][5][6][7][8][9][10][11][12] | ||

| IR Spectrum | ~1690 | Absence of aldehyde C=O peak (~1700 |

| Stability | Moisture Sensitive (Acetal), Acid Labile | Store in desiccator. |

Troubleshooting & Critical Controls

Acetal Hydrolysis Risk

The most common failure mode is the inadvertent hydrolysis of the acetal back to the aldehyde during the workup of Step 2.

-

Symptom: Appearance of an aldehyde peak (~9.8 ppm) in NMR.

-

Cause: Exposure to acidic aqueous washes or silica gel that is too acidic.

-

Prevention: Pre-treat silica gel with 1% TEA in hexanes before running the column. Avoid acidic washes.

Incomplete Boc Protection

Anilines are less nucleophilic than aliphatic amines.

-

Solution: If the reaction stalls, add 5–10 mol% DMAP or heat the reaction to reflux (

for DCM) for 2 hours.

Workflow Logic Diagram

Figure 2: Troubleshooting decision matrix for Step 2.

References

-

Acetal Protection Methodology

- Organic Syntheses, Coll. Vol. 3, p. 59 (1955); Vol. 28, p. 6 (1948).

-

Source:

-

Boc Protection of Anilines

-

Pasala, V. K., et al. "Solvent-free, instant, ambient, N-Boc protection of amines." Der Pharma Chemica, 2016, 8(17):272-276.[13]

-

Source:

-

-

General Protecting Group Stability

- Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Master Organic Chemistry: "Amine Protection and Deprotection".[14]

-

Source:

-

Commercial Availability & Properties

-

BenchChem Technical Support: "Boc Protection of Primary Amines".[1]

-

Source:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijcr.info [ijcr.info]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (S) \xrightarrow[\begin{array}{l}\text { (ii) a) } \mathrm{BH}{3}, \text .. [askfilo.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Chemoselective Acetal Protection of 4-Aminobenzaldehyde with Ethylene Glycol

Introduction: The Strategic Imperative for Chemoselective Protection

In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures, the strategic protection of reactive functional groups is a cornerstone of success. Aldehydes, due to their inherent electrophilicity, are susceptible to a wide range of transformations including oxidation, reduction, and nucleophilic attack.[1] Their temporary masking as less reactive acetals is a critical maneuver, enabling chemists to perform reactions on other parts of a molecule with precision and control.[2]

This application note provides a comprehensive guide to the chemoselective protection of the aldehyde moiety in 4-aminobenzaldehyde via acetalization with ethylene glycol, yielding 4-(1,3-dioxolan-2-yl)aniline. The presence of the amino group on the aromatic ring introduces a layer of complexity, necessitating conditions that favor the protection of the more reactive aldehyde over potential side reactions involving the amine. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and field-proven insights for a robust and reproducible outcome.

Mechanism and Chemoselectivity: A Tale of Two Functional Groups

The formation of a cyclic acetal from an aldehyde and a diol is a reversible, acid-catalyzed reaction.[3] The catalyst, typically a Brønsted acid such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon.[1] This activation facilitates the nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction proceeds through a hemiacetal intermediate, which, upon further protonation and elimination of a water molecule, forms a resonance-stabilized oxonium ion. Intramolecular attack by the second hydroxyl group of ethylene glycol, followed by deprotonation, yields the stable 1,3-dioxolane ring and regenerates the acid catalyst.[1]

A critical aspect of this transformation is driving the equilibrium towards the acetal product. This is effectively achieved by the continuous removal of water, the reaction's byproduct, typically through azeotropic distillation using a Dean-Stark apparatus.

The key to the success of this protocol lies in its chemoselectivity . Aldehydes are inherently more reactive towards nucleophiles than ketones and esters.[4] In the context of 4-aminobenzaldehyde, the aldehyde group is significantly more electrophilic than the nucleophilic amino group under acidic conditions. While the amine can be protonated by the acid catalyst, this ammonium salt is unreactive towards the aldehyde. This difference in reactivity allows for the selective protection of the aldehyde functionality without the need to first protect the amino group.

Visualizing the Transformation

Reaction Mechanism

Caption: Acid-catalyzed mechanism of acetal formation.

Experimental Workflow

Sources

Application Notes & Protocols: N-Boc-4-(1,3-dioxolan-2-yl)aniline in Medicinal Chemistry

Introduction: The Strategic Value of a Doubly-Protected Building Block

In the intricate chess game of multi-step organic synthesis for drug discovery, protecting groups are the strategic moves that enable chemists to control reactivity and build molecular complexity with precision. N-Boc-4-(1,3-dioxolan-2-yl)aniline is a masterful example of such a strategic tool. It is not merely a reagent but a pre-packaged synthetic strategy, providing a stable, versatile, and readily available scaffold for constructing complex drug candidates, particularly in the realm of kinase inhibitors.

At its core, this molecule is a 4-aminobenzaldehyde derivative where both reactive functional groups—the aniline amine and the benzaldehyde—are masked by robust, yet orthogonally removable, protecting groups.

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the aniline nitrogen. It is exceptionally stable under basic, nucleophilic, and hydrogenolysis conditions, but can be cleanly removed under mild acidic conditions.[1] This allows for extensive chemical modifications at other sites of a parent molecule without interference from the potentially reactive aniline.

-

The 1,3-Dioxolane Group: This cyclic acetal serves as a stalwart protector of the benzaldehyde functional group. It is stable to a wide range of non-acidic reagents, including bases, organometallics, and reducing agents. Like the Boc group, it is cleaved under acidic conditions, but typically requires aqueous acid for efficient hydrolysis, offering a handle for selective deprotection.

The true power of this building block lies in the ability to unmask these two functionalities in a controlled, stepwise manner. This "phased" release of reactivity is a cornerstone of modern medicinal chemistry, enabling the construction of libraries of compounds from a common intermediate and the late-stage functionalization of complex scaffolds.

Caption: Orthogonal deprotection strategy for N-Boc-4-(1,3-dioxolan-2-yl)aniline.

Core Application: A Scaffold for Modern Kinase Inhibitors

The aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors.[2] Specifically, the 4-anilinoquinazoline and related heterocyclic cores have proven highly effective at targeting the ATP-binding site of various kinases, from EGFR to TRK.[3][4] N-Boc-4-(1,3-dioxolan-2-yl)aniline is an ideal precursor for these molecules, providing the crucial aniline component in a protected form, ready for coupling, and a latent aldehyde for introducing further diversity and optimizing pharmacokinetic properties.

A notable example of this strategy's power is in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors like Larotrectinib.[5][6] TRK fusion proteins are oncogenic drivers in a wide range of tumors, making TRK an important therapeutic target.[4] The synthesis of Larotrectinib and similar molecules often involves the coupling of a substituted aniline with a heterocyclic core, such as a pyrazolopyrimidine.[6][7]

The general workflow involves:

-

Selective N-Boc Deprotection: The first step is invariably the removal of the Boc group to liberate the aniline nucleophile.

-

Core Coupling Reaction: The free aniline is then coupled to an electrophilic heterocyclic core, typically via a nucleophilic aromatic substitution (SNAr) reaction.

-

Aldehyde Unmasking & Elaboration: At a later stage, the dioxolane is hydrolyzed to reveal the aldehyde. This new reactive handle can be used for various transformations, such as reductive amination, to append solubilizing groups or vectors that target additional pockets in the kinase, thereby improving potency and selectivity.

Caption: General synthetic workflow for kinase inhibitors using the subject building block.

Detailed Experimental Protocols

As a Senior Application Scientist, the following protocols are provided not just as a sequence of steps, but with the underlying rationale to ensure reproducibility and facilitate troubleshooting.

Protocol 1: Selective N-Boc Deprotection

Objective: To efficiently and cleanly remove the N-Boc protecting group while preserving the acid-sensitive 1,3-dioxolane moiety.

Causality: The key to this selective transformation is the use of anhydrous acid. The Boc group is highly susceptible to cleavage by strong acids, a reaction that proceeds via a stable tert-butyl cation. In contrast, the hydrolysis of the dioxolane acetal requires water as a nucleophile. By using an anhydrous acid source like HCl in an organic solvent (e.g., 1,4-dioxane or ethyl acetate) or neat trifluoroacetic acid (TFA) followed by rapid removal, we can achieve selective deprotection of the amine.[8][9]

Methodology:

-

Reagent Preparation: Dissolve N-Boc-4-(1,3-dioxolan-2-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) or 1,4-dioxane to a concentration of 0.1-0.2 M in a flame-dried, inert-atmosphere flask.

-

Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. Add the acid deprotecting agent (see table below) dropwise via syringe.

-

Rationale: The reaction is often exothermic. Initial cooling prevents potential side reactions and ensures controlled cleavage.

-

-

Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material. Reaction times typically range from 1 to 4 hours.

-

Work-up:

-

For TFA: Upon completion, concentrate the reaction mixture in vacuo to remove the bulk of the DCM and volatile TFA. Co-evaporate with toluene (2x) to remove residual acid. The product is typically the trifluoroacetate salt.

-

For HCl/Dioxane: Upon completion, the hydrochloride salt often precipitates directly from the solution. The solid can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether. Alternatively, the solvent can be removed in vacuo.

-

-

Neutralization (Optional): To obtain the free amine, dissolve the resulting salt in DCM or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-(1,3-dioxolan-2-yl)aniline.

-

Trustworthiness: Ensure the aqueous base wash is not overly vigorous or prolonged, as this can risk partial hydrolysis of the dioxolane, especially if the local pH becomes acidic during neutralization. The free amine product should be used promptly or stored under an inert atmosphere as anilines can be susceptible to air oxidation.

-

Data Summary: N-Boc Deprotection Conditions

| Reagent System | Solvent | Temperature (°C) | Typical Time (h) | Comments & References |

| TFA (5-10 eq) | DCM | 0 to RT | 1 - 2 | Highly effective; TFA is volatile and easily removed.[10] |

| 4M HCl in Dioxane | Dioxane or DCM | 0 to RT | 2 - 4 | Yields the HCl salt, which often precipitates for easy isolation.[11] |

| p-TsOH·H₂O (2 eq) | DME | 40 | 2 | A solid, less corrosive acid. Requires subsequent purification to remove excess acid.[8][12] |

| Oxalyl Chloride/MeOH | Methanol | RT | 1 - 4 | A milder alternative to strong acids.[9] |

Protocol 2: Dioxolane Deprotection to Unmask the Aldehyde

Objective: To hydrolyze the 1,3-dioxolane acetal to reveal the benzaldehyde functionality. This can be performed on the N-Boc protected intermediate or after aniline coupling.

Causality: Acetal hydrolysis is a classic acid-catalyzed equilibrium reaction. The presence of water drives the reaction forward to produce the aldehyde and ethylene glycol. The reaction rate is dependent on the acid strength and temperature.

Methodology:

-

Reagent Preparation: Dissolve the dioxolane-protected substrate (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., acetone, tetrahydrofuran (THF), or acetonitrile) and aqueous acid. A typical ratio is 3:1 organic solvent to aqueous acid.

-

Choice of Acid: 1-3 M aqueous HCl or 10% aqueous H₂SO₄ are commonly used.

-

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.

-

Expertise: For substrates with other acid-sensitive groups, keeping the temperature at the lower end (RT) is advisable, at the cost of a longer reaction time.

-

-

Monitoring: Monitor the reaction by TLC or LC-MS. The product aldehyde will typically have a different retention factor and a molecular weight difference of -44 Da (loss of C₂H₄O).

-

Work-up:

-

Upon completion, carefully neutralize the acid by adding a saturated aqueous solution of NaHCO₃ or solid NaHCO₃ portion-wise until effervescence ceases (pH ~7-8).

-

Trustworthiness: Perform the neutralization at 0 °C to control any exotherm.

-

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude aldehyde can then be purified by silica gel chromatography or recrystallization as needed.

References

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Macedonian Journal of Chemistry and Chemical Engineering, 36(1), 139-143. Retrieved from [Link]

-

Drugs of the Future. (2017). Larotrectinib sulfate. Drugs of the Future, 42(5), 291. Retrieved from [Link]

-

Guevara-Saldaña, L. M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry, 2012, 592876. Retrieved from [Link]

-

Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1636-1644. Retrieved from [Link]

-

Mphahane, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23908-23917. Retrieved from [Link]

-

Wang, S., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 55, 229-238. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). 4-(1,3-Dioxolan-2-yl)aniline CAS 19073-14-4. Retrieved from [Link]

-

New Drug Approvals. (2018). Larotrectinib. Retrieved from [Link]

- Google Patents. (2015). WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.

- Google Patents. (2018). CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib.

-

ResearchGate. (n.d.). Research progress of TRK inhibitors and their structure-activity relationship. Retrieved from [Link]

-

DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

Sources

- 1. mcours.net [mcours.net]

- 2. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Portico [access.portico.org]

- 6. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. fulir.irb.hr [fulir.irb.hr]

Precision Deprotection: Selective Removal of the 1,3-Dioxolane Group

Executive Summary

The 1,3-dioxolane group is a cornerstone of organic synthesis, serving as the primary protecting group for carbonyls (aldehydes and ketones) and 1,2-diols. Its popularity stems from its ease of installation and stability against bases, nucleophiles, and reducing agents. However, the true challenge in complex molecule synthesis—such as late-stage drug development—lies not in protection, but in selective deprotection .

This guide moves beyond standard textbook hydrolysis. It details precision methodologies to remove 1,3-dioxolanes in the presence of other acid-sensitive functionalities (e.g., silyl ethers, esters, or other acetals). We focus on three distinct mechanistic approaches: Brønsted acid hydrolysis , Lewis acid-mediated transacetalization , and heterogeneous catalysis .

Mechanistic Underpinnings

To achieve selectivity, one must understand the cleavage mechanism. Standard deprotection is an equilibrium process driven by entropy and the presence of water (hydrolysis) or a reactive acceptor solvent (transacetalization).

The Pathways

The cleavage follows an A1 mechanism. The rate-determining step is the formation of the oxocarbenium ion.

-

Pathway A (Hydrolysis): Water attacks the oxocarbenium ion, releasing the diol and restoring the carbonyl.

-

Pathway B (Transacetalization): In anhydrous conditions (e.g., Acetone), the protecting group is "swapped" to the solvent, driven by the solvent's vast excess.

Figure 1: Bifurcated mechanism showing Hydrolysis vs. Transacetalization pathways. Transacetalization (Pathway B) is critical for water-sensitive substrates.

Strategic Protocol Selection

Selectivity is achieved by exploiting kinetic differences in the formation of the oxocarbenium ion. Use the decision tree below to select the optimal protocol for your substrate.

Figure 2: Decision matrix for reagent selection based on substrate stability.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" (PPTS Hydrolysis)

Best for: Scale-up, robust substrates, and general deprotection. Mechanism: Mild Brønsted acid catalysis. Selectivity: Cleaves ketone-dioxolanes faster than aldehyde-dioxolanes.

-

Reagents: Pyridinium p-toluenesulfonate (PPTS), Acetone, Water.

-

Procedure:

-

Dissolve the substrate (1.0 equiv) in acetone/water (10:1 v/v). Note: Acetone acts as a co-solvent and drives equilibrium via transacetalization.

-

Add PPTS (0.1 – 0.3 equiv).

-

Heat to reflux (approx. 60°C).

-

Self-Validation Check: Monitor TLC. If the reaction stalls, add water (not acid).[1] The reaction requires water to push the equilibrium to the carbonyl product.

-

Workup: Concentrate to remove acetone.[1] Dilute with ether/EtOAc, wash with saturated NaHCO₃ (to neutralize PPTS), then brine.

-

Protocol 2: Heterogeneous Catalysis (FeCl₃/SiO₂)

Best for: Acid-sensitive substrates, non-aqueous workups, and odor-free processing (avoids thiols/dithianes). Mechanism: Lewis acid catalysis on a solid support. The silica acts as a "water bank" and proton source.

-

Preparation of Reagent:

-

Mix FeCl₃[2]·6H₂O (10 g) with chromatographic grade Silica Gel (100 g) in acetone. Evaporate solvent under rotary evaporation to obtain a free-flowing yellow powder. Store in a desiccator.

-

-

Procedure:

-

Dissolve substrate in CHCl₃ or CH₂Cl₂ (0.1 M).

-

Add FeCl₃/SiO₂ reagent (200 mg per mmol of substrate).

-

Stir at Room Temperature.

-

Self-Validation Check: The silica should turn from yellow to slightly pale as the reaction proceeds.

-

Workup: Filter through a pad of Celite. Evaporate solvent.[3] No aqueous extraction required.

-

Protocol 3: The "Chemoselective Sniper" (Iodine in Acetone)

Best for: Highly acid-sensitive groups (e.g., tert-butyl ethers, furyl groups, trityl groups). Mechanism: Mild Lewis acid-catalyzed transacetalization.[4] Iodine polarizes the dioxolane oxygen, facilitating attack by acetone.

-

Reagents: Molecular Iodine (I₂), Anhydrous Acetone.

-

Procedure:

-

Dissolve substrate in anhydrous acetone (0.05 M).

-

Add Iodine (0.1 equiv, 10 mol%).

-

Stir at Room Temperature. Reaction is typically complete in 5–20 minutes.

-

Self-Validation Check: The solution is brown/violet. If the color fades (iodine consumption by alkenes), add more iodine, but this protocol is generally compatible with alkenes.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears. Extract with EtOAc.[1][5]

-

Selectivity Hierarchy & Data

When a molecule contains multiple protecting groups, use this hierarchy to predict lability.

Table 1: Relative Rates of Deprotection (Fastest to Slowest)

| Substrate Type | Ring Size | Electronic Nature | Lability | Recommended Protocol |

| Ketone | 5-membered (Dioxolane) | Electron-rich | High | PPTS or I₂ |

| Ketone | 6-membered (Dioxane) | Electron-rich | Med-High | PPTS (slower) |

| Aldehyde | 5-membered (Dioxolane) | Neutral | Medium | FeCl₃/SiO₂ |

| Aldehyde | 6-membered (Dioxane) | Neutral | Low | Requires stronger acid (TsOH) |

| Acetonide | 5-membered (on 1,2-diol) | -- | Variable | I₂ (Very fast) |

Key Insight: 1,3-Dioxolanes (5-membered) are kinetically more labile than 1,3-dioxanes (6-membered) due to ring strain relief upon opening. You can selectively remove a dioxolane in the presence of a dioxane using Protocol 3 (Iodine) at 0°C.

Troubleshooting & Optimization

-

Problem: Reaction stalls at 50% conversion.

-

Cause: Equilibrium reached.[4]

-

Solution: For Protocol 1, add more water. For Protocol 3, use dryer acetone (to favor transacetalization) or distill off the volatile dioxolane byproduct (2,2-dimethyl-1,3-dioxolane).

-

-

Problem: Migration of adjacent silyl groups.

-

Cause: Acid too strong (HCl/TsOH).

-

Solution: Switch to Protocol 3 (Iodine). The neutral conditions prevent silyl migration (Brook rearrangement).

-

-

Problem: Loss of product on Silica (Protocol 2).

-